molecular formula C5H8ClNO B13559568 1,2,3,6-Tetrahydropyridin-3-onehydrochloride

1,2,3,6-Tetrahydropyridin-3-onehydrochloride

Cat. No.: B13559568
M. Wt: 133.57 g/mol
InChI Key: USPJGFHPVCUURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,6-Tetrahydropyridin-3-onehydrochloride is a heterocyclic organic compound with the molecular formula C5H8ClNO. It is a derivative of tetrahydropyridine, a class of compounds known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetrahydropyridin-3-onehydrochloride can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives. For instance, the reduction of 3-pyridone using sodium borohydride in the presence of hydrochloric acid can yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves catalytic hydrogenation of pyridine derivatives under controlled conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydropyridin-3-onehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

1,2,3,6-Tetrahydropyridin-3-onehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role in neuroprotection and as a dopaminergic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,3,6-tetrahydropyridin-3-onehydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. In dopaminergic neurons, it may influence neurotransmitter levels and signaling pathways, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydropyridine
  • 2,3,4,5-Tetrahydropyridine
  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

Uniqueness

1,2,3,6-Tetrahydropyridin-3-onehydrochloride is unique due to its specific structural features and reactivity. Unlike other tetrahydropyridine derivatives, it has a distinct set of chemical and biological properties that make it valuable in various research and industrial applications.

Properties

Molecular Formula

C5H8ClNO

Molecular Weight

133.57 g/mol

IUPAC Name

2,6-dihydro-1H-pyridin-3-one;hydrochloride

InChI

InChI=1S/C5H7NO.ClH/c7-5-2-1-3-6-4-5;/h1-2,6H,3-4H2;1H

InChI Key

USPJGFHPVCUURL-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=O)CN1.Cl

Origin of Product

United States

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